{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
The synthesis of {[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile typically involves the condensation of 3-chlorothiophene-2-carbaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of {[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile can be compared with other thiophene derivatives such as:
2-[(3-chlorothiophen-2-yl)methylidene]propanedinitrile: Similar in structure but may have different reactivity and applications.
Thiophene-2-carbaldehyde: A precursor in the synthesis of various thiophene derivatives.
3-Chlorothiophene-2-carbaldehyde: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile, a compound with the molecular formula C₉H₅ClN₂OS, is known for its diverse biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Weight | 224.67 g/mol |
CAS Number | 438548-11-9 |
Structure | Chemical Structure |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .
Anticancer Activity
Several studies have explored the anticancer properties of compounds similar to this compound. For instance, it has been observed that compounds containing thiophene rings can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. Enzyme inhibition studies have shown that this compound can effectively inhibit enzymes involved in the synthesis of nucleotides, which are essential for DNA replication and repair .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent .
Study 2: Anticancer Mechanism
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
Properties
CAS No. |
587868-19-7 |
---|---|
Molecular Formula |
C9H5ClN2OS |
Molecular Weight |
224.67 g/mol |
IUPAC Name |
2-[(3-chlorothiophen-2-yl)methoxymethylidene]propanedinitrile |
InChI |
InChI=1S/C9H5ClN2OS/c10-8-1-2-14-9(8)6-13-5-7(3-11)4-12/h1-2,5H,6H2 |
InChI Key |
XYFGSXQQIIZKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)COC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.